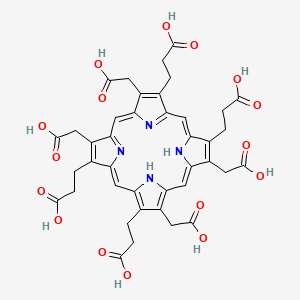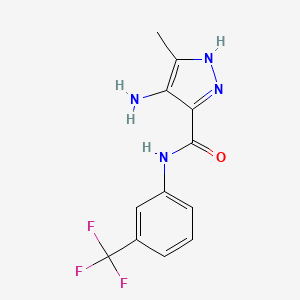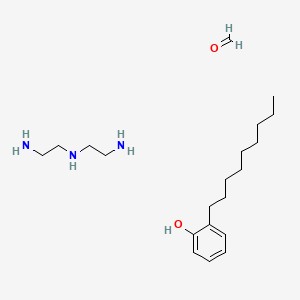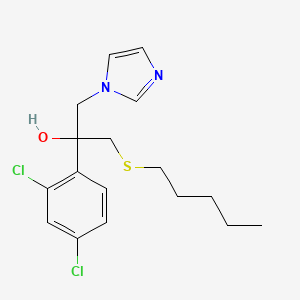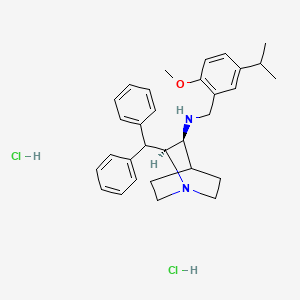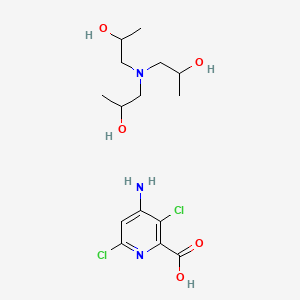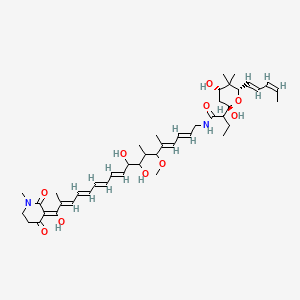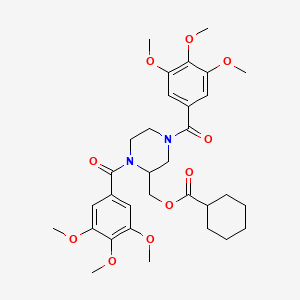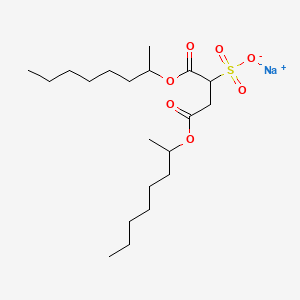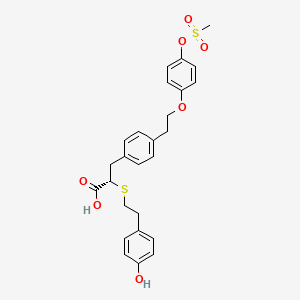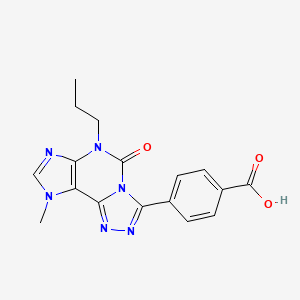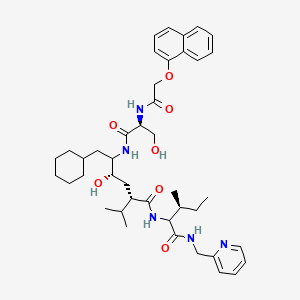
Noa-Ser-CVA-Ile-Amp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Noa-Ser-CVA-Ile-Amp involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of individual amino acid derivatives, which are then coupled using peptide synthesis techniques . Industrial production methods may involve the use of automated peptide synthesizers to ensure high yield and purity .
化学反応の分析
Noa-Ser-CVA-Ile-Amp undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic or electrophilic reagents under specific conditions.
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
科学的研究の応用
Noa-Ser-CVA-Ile-Amp has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying protein-ligand interactions.
Industry: It is used in the production of specialized materials and chemicals.
作用機序
The mechanism of action of Noa-Ser-CVA-Ile-Amp involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Noa-Ser-CVA-Ile-Amp can be compared to other similar compounds such as isoleucyl-adenylate and mupirocin. While these compounds share some structural similarities, this compound is unique in its specific functional groups and the resulting chemical properties . Similar compounds include:
- Isoleucyl-adenylate
- Mupirocin
This uniqueness makes this compound particularly valuable for certain applications where other compounds may not be as effective.
特性
CAS番号 |
146363-76-0 |
|---|---|
分子式 |
C42H59N5O7 |
分子量 |
745.9 g/mol |
IUPAC名 |
(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H59N5O7/c1-5-28(4)39(42(53)44-24-31-18-11-12-21-43-31)47-40(51)33(27(2)3)23-36(49)34(22-29-14-7-6-8-15-29)46-41(52)35(25-48)45-38(50)26-54-37-20-13-17-30-16-9-10-19-32(30)37/h9-13,16-21,27-29,33-36,39,48-49H,5-8,14-15,22-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)/t28-,33-,34?,35-,36-,39?/m0/s1 |
InChIキー |
FSDJNLCRSURYBE-JKTGEDSGSA-N |
異性体SMILES |
CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C |
正規SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


